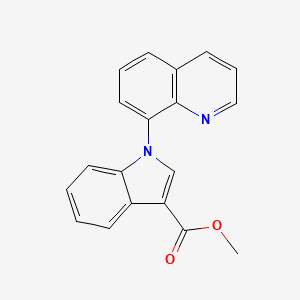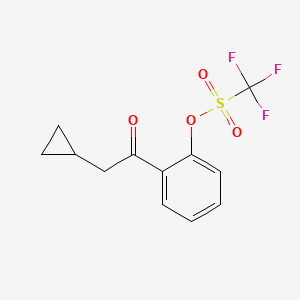![molecular formula C10H15FN5O4P B12586736 Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- CAS No. 643029-06-5](/img/structure/B12586736.png)
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- is an organic compound with a unique structure that combines a phosphonic acid group with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Derivative:
Attachment of the Fluorobutoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the purine ring or the fluorobutoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or stability.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other biological molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- can be compared with other similar compounds, such as:
Adefovir: Adefovir is a phosphonic acid derivative with antiviral properties. It shares structural similarities with the compound but has different substituents on the purine ring.
Tenofovir: Another antiviral agent, tenofovir, also contains a phosphonic acid group but differs in the structure of the attached purine derivative.
Cidofovir: Cidofovir is another phosphonic acid derivative used as an antiviral agent, with a different purine structure compared to the compound .
The uniqueness of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- lies in its specific combination of functional groups, which can confer unique biological and chemical properties.
Properties
CAS No. |
643029-06-5 |
|---|---|
Molecular Formula |
C10H15FN5O4P |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-fluorobutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H15FN5O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6H2,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
RVTBEQVDOQPYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCF)COCP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)



![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
